2-(2-Methoxypyridin-3-yl)acetonitrile
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- The chemical serves as a precursor in the synthesis of derivatives with significant bacteriostatic or tuberculostatic activity. For instance, derivatives synthesized from related compounds demonstrated noticeable activity against certain bacteria, highlighting its potential in developing new antibacterial agents (Miszke et al., 2008).
- Another study focused on the preparation of 2,6-dimethyl-4-arylpyridine- 3,5-dicarbonitrile through an electrochemical process that involves acetonitrile, pointing towards the compound's use in electrosynthesis methods for creating complex structures (Batanero et al., 2002).
Material Science and Surface Chemistry
- In material science, the compound's derivatives have been used to modify surface properties. A study showed the creation of a monolayer of a Cu(2+) 2,2'-bipyridine complex on glass surfaces, demonstrating its application in producing materials with microbicidal properties against bacteria like Escherichia coli and Staphylococcus aureus (Pallavicini et al., 2013).
Molecular Chemistry
- The compound plays a role in the selective cleavage of protective groups, facilitating the synthesis of complex molecules. This aspect is particularly crucial in organic synthesis, where selective deprotection can streamline the preparation of target molecules (Sharma et al., 2003).
- It has been involved in the synthesis and evaluation of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which were tested for their antimicrobial activity, showing its utility in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Sensor Development and Environmental Applications
- Research has also explored its use in the development of fluorescence probes for metal ions, indicating its potential in environmental monitoring and the detection of metal contaminants (Ajayaghosh et al., 2005).
Properties
IUPAC Name |
2-(2-methoxypyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGNRNRLVJUPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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